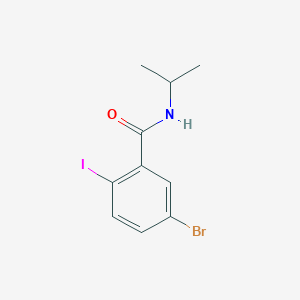

3-amino-N-ethyl-N-methylbenzamide

Overview

Description

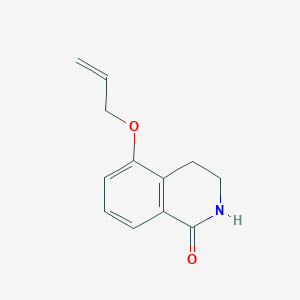

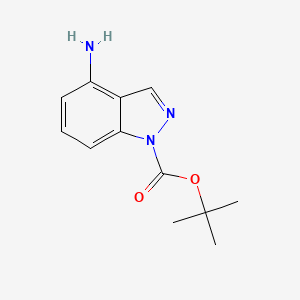

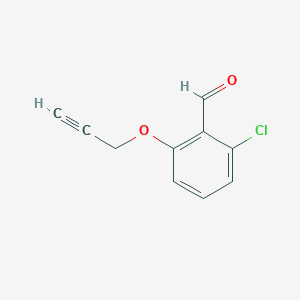

3-amino-N-ethyl-N-methylbenzamide is a chemical compound with the CAS Number: 1094911-27-9 . It has a molecular weight of 178.23 . The compound is typically stored at room temperature and appears as a powder .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, N,N-Diethyl-3-methylbenzamide has been synthesized using copper-based metal-organic frameworks to promote oxidative couplings . This methodology has been successfully applied to the unique preparation of the bioactive compound N,N-diethyl-3-methylbenzamide, with excellent performance (>99% conversion and 95% yield of pure isolated product) on a preparative scale .Molecular Structure Analysis

The InChI code for 3-amino-N-ethyl-N-methylbenzamide is1S/C10H14N2O/c1-3-12(2)10(13)8-5-4-6-9(11)7-8/h4-7H,3,11H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis

3-amino-N-ethyl-N-methylbenzamide is a powder that is stored at room temperature . It has a molecular weight of 178.23 .Scientific Research Applications

DNA Repair and Cellular Processes

3-amino-N-ethyl-N-methylbenzamide, a potent inhibitor of nuclear poly ADP-ribosyl synthetase, has been extensively studied for its impact on DNA repair mechanisms and cellular processes. It has been observed to enhance the toxic effects of certain chemicals like ethyl methanesulfonate and methyl methanesulfonate, while also significantly affecting transformation processes in cells. This highlights the compound's role in the repair of DNA damage and the chemical induction of transformation in vitro, emphasizing its importance in understanding poly ADP-ribosyl synthetase's function in DNA repair mechanisms (Lubet et al., 1984).

Influence on DNA Precursor Metabolism

Further research has unveiled that 3-amino-N-ethyl-N-methylbenzamide can significantly impact DNA precursor metabolism. It affects the incorporation of various deoxynucleosides and fragments of glucose into DNA, indicating a broader range of metabolic effects beyond its inhibition of poly(ADP-ribose) synthetase. These findings suggest that its inhibitory action is not as specific as previously thought, shedding light on the complex interplay between this compound and cellular DNA metabolic processes (Milam et al., 1986).

Effects on Cell Viability and Metabolism

Investigations into the compound's effects on cell viability and metabolism reveal that it not only inhibits poly(adenosine diphosphate-ribose) synthetase but also impacts glucose metabolism and DNA synthesis. These insights underscore the dual role of 3-amino-N-ethyl-N-methylbenzamide in both inhibiting specific cellular enzymes and influencing broader metabolic pathways, highlighting potential complications in using this compound for targeted therapeutic applications (Milam & Cleaver, 1984).

Modulation of DNA Methylation

Recent studies have explored the intriguing possibility that 3-amino-N-ethyl-N-methylbenzamide could modulate DNA methylation patterns. Evidence suggests that it might influence DNA methyltransferase activity by binding to ADP-ribose polymers, potentially linking poly(ADP-ribosyl)ation with DNA methylation processes. This connection opens new avenues for research into the epigenetic effects of this compound and its potential implications for gene expression and regulation (Reale et al., 2005).

Safety And Hazards

Future Directions

The development of new techniques for the preparation of organic compounds is important, with catalytic processes being key to this innovation . The development of copper-based metal-organic frameworks to promote oxidative couplings has allowed the synthesis of amides in a very effective manner . This methodology has been successfully applied to the unique preparation of the bioactive compound N,N-diethyl-3-methylbenzamide, with excellent performance (>99% conversion and 95% yield of pure isolated product) on a preparative scale . This suggests potential future directions for the synthesis and application of similar compounds.

properties

IUPAC Name |

3-amino-N-ethyl-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-3-12(2)10(13)8-5-4-6-9(11)7-8/h4-7H,3,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URNKFNQWYLXELN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C(=O)C1=CC(=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-N-ethyl-N-methylbenzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.